molecular formula C6H5BrO2 B1338952 4-Bromo-6-methyl-2h-pyran-2-one CAS No. 132559-91-2

4-Bromo-6-methyl-2h-pyran-2-one

Cat. No.: B1338952
CAS No.: 132559-91-2
M. Wt: 189.01 g/mol
InChI Key: LLFSFJYWGVKYRP-UHFFFAOYSA-N
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Description

4-Bromo-6-methyl-2H-pyran-2-one is a chemical compound with the molecular formula C6H5BrO2. It is a derivative of 2H-pyran-2-one, featuring a bromine atom at the 4th position and a methyl group at the 6th position.

Scientific Research Applications

4-Bromo-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-2H-pyran-2-one involves the electrochemically induced Knoevenagel condensation of aldehydes and 6-methyl-2H-pyran-2-one .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound include H302, H315, and H319 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the bromination of 6-methyl-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-substituted-6-methyl-2H-pyran-2-one derivatives.

    Oxidation: Formation of this compound carboxylic acids.

    Reduction: Formation of 6-methyl-2H-pyran-2-one.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-methyl-2H-pyran-2-one is unique due to the presence of both a bromine atom and a methyl group on the pyranone ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFSFJYWGVKYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461206
Record name 2H-Pyran-2-one, 4-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132559-91-2
Record name 4-Bromo-6-methyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132559-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-one, 4-bromo-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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